Dimethyl (6-oxo-3,6-dihydro-2H-pyran-4-yl)propanedioate
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Overview
Description
Dimethyl (6-oxo-3,6-dihydro-2H-pyran-4-yl)propanedioate is a chemical compound with a unique structure that includes a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (6-oxo-3,6-dihydro-2H-pyran-4-yl)propanedioate typically involves the reaction of ethyl acetoacetate with formaldehyde and subsequent cyclization. The reaction conditions often include the use of acidic catalysts to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (6-oxo-3,6-dihydro-2H-pyran-4-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl (6-oxo-3,6-dihydro-2H-pyran-4-yl)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism by which Dimethyl (6-oxo-3,6-dihydro-2H-pyran-4-yl)propanedioate exerts its effects involves interactions with various molecular targets. The compound’s reactivity is primarily due to the presence of the keto and ester groups, which can participate in various chemical reactions. These interactions can affect biological pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid: Used as a photoprotective reagent.
Ethyl 2,2-dimethyl-4-oxo-6-phenyl-3,4-dihydro-2H-pyran-5-carboxylate: Studied for its crystal structure and hydrogen bonding.
Uniqueness
Dimethyl (6-oxo-3,6-dihydro-2H-pyran-4-yl)propanedioate is unique due to its specific structure, which includes both a pyran ring and ester groups.
Properties
CAS No. |
89030-28-4 |
---|---|
Molecular Formula |
C10H12O6 |
Molecular Weight |
228.20 g/mol |
IUPAC Name |
dimethyl 2-(6-oxo-2,3-dihydropyran-4-yl)propanedioate |
InChI |
InChI=1S/C10H12O6/c1-14-9(12)8(10(13)15-2)6-3-4-16-7(11)5-6/h5,8H,3-4H2,1-2H3 |
InChI Key |
AZOPAIOTYYFFHH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC(=O)OCC1)C(=O)OC |
Origin of Product |
United States |
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